3-Morpholinone, 6-(hydroxymethyl)-4-methyl-, (6S)-
Description
Significance of Chiral Nitrogen and Oxygen Heterocycles in Contemporary Organic Synthesis
Nitrogen and oxygen-containing heterocycles are cyclic organic compounds that form the structural core of a vast array of molecules essential to life and technology. researchgate.net These structures are particularly prevalent in natural products, vitamins, and biomolecules like DNA and RNA. researchgate.net In the field of contemporary organic synthesis, and especially in medicinal chemistry, these heterocyclic systems are of paramount importance. researchgate.nete3s-conferences.org It is estimated that over 59% of small-molecule drugs approved by the U.S. FDA contain at least one nitrogen heterocycle.
The significance of these compounds stems from their ability to present functional groups in a well-defined three-dimensional arrangement, which is crucial for selective interaction with biological targets such as enzymes and receptors. nih.govnih.gov The inclusion of heteroatoms like nitrogen and oxygen introduces unique physicochemical properties, including hydrogen bonding capabilities, modulated polarity, and improved metabolic stability, making them highly valuable pharmacophores. researchgate.netnih.gov The morpholine (B109124) ring, a six-membered heterocycle containing both nitrogen and oxygen, is considered a "privileged structure" in drug design for its capacity to enhance potency and confer desirable pharmacokinetic properties. e3s-conferences.orgnih.gov The development of efficient synthetic methods to create these heterocycles, particularly in a chirally pure form, remains a demanding and highly active area of chemical research. banglajol.infosmolecule.com
Overview of the 3-Morpholinone Ring System and its Stereochemical Importance
The 3-morpholinone scaffold is a derivative of morpholine featuring a ketone group at the third position of the ring. This structure is a key building block in the synthesis of a wide range of biologically active molecules. e3s-conferences.org Its importance is profoundly linked to the principles of stereochemistry, the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules. mhmedical.com The introduction of substituents onto the 3-morpholinone ring can create one or more chiral centers, meaning the molecule can exist as a pair of non-superimposable mirror images known as enantiomers. nih.gov
The stereochemical configuration of a drug is critical to its action. mhmedical.comijpsjournal.com Biological systems, such as enzymes and receptors, are themselves chiral and will often interact differently with each enantiomer of a chiral drug. researchgate.netnih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, cause undesirable side effects. researchgate.netnih.gov Consequently, the ability to synthesize stereochemically pure morpholinone derivatives is of critical importance. Control over the stereochemistry of the morpholinone ring allows chemists to design molecules that fit precisely into their biological targets, leading to more selective and effective therapeutic agents. ijpsjournal.com Chiral morpholinones are frequently used as intermediates in diastereoselective syntheses, where their defined stereochemistry guides the formation of new chiral centers in a predictable manner, enabling the construction of complex molecular targets. nih.govmdpi.com
The Specific Case of (6S)-6-(hydroxymethyl)-4-methyl-3-morpholinone: Structural Uniqueness and Research Interest
While broad research focuses on the wider class of chiral morpholinones, the specific compound (6S)-6-(hydroxymethyl)-4-methyl-3-morpholinone serves as an exemplar of a highly functionalized chiral building block. Its structural uniqueness arises from the specific combination of three key features: the defined (6S) stereocenter, the N-methyl group, and the C-6 hydroxymethyl substituent.
The primary research interest in this molecule lies in its potential as a versatile intermediate for the synthesis of more complex chiral molecules. The (6S) configuration provides a fixed stereochemical anchor, essential for building enantiomerically pure final products. The hydroxymethyl group (-CH₂OH) at the C-6 position is a crucial point for further chemical modification; as a primary alcohol, it can be readily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups through substitution reactions. smolecule.com The methyl group attached to the nitrogen atom (N-4) modifies the compound's properties compared to its N-unsubstituted analog, affecting its basicity, solubility, and metabolic profile. This N-methylation can be a critical design element in developing drug candidates.
Given these features, the compound is of academic and industrial interest as a starting material for constructing novel therapeutic agents, where each part of its structure contributes to the final properties of the target molecule.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | (6S)-6-(hydroxymethyl)-4-methyl-3-morpholinone |
| Molecular Formula | C₆H₁₁NO₃ |
| Molecular Weight | 145.16 g/mol |
| Chiral Center | C-6 (S configuration) |
| Key Functional Groups | Amide (lactam), Ether, Primary Alcohol, Tertiary Amine |
| Likely Application | Chiral building block in organic synthesis |
Scope and Academic Focus of the Comprehensive Research Outline
This article provides a focused overview of the chemical and stereochemical significance of the 3-morpholinone ring system, contextualized through the specific example of (6S)-6-(hydroxymethyl)-4-methyl-3-morpholinone. The discussion is centered on the foundational principles that make chiral nitrogen and oxygen heterocycles vital tools in modern organic synthesis and medicinal chemistry. The academic focus is maintained on the structural importance and synthetic utility of these compounds, highlighting how precise control over molecular architecture is fundamental to the development of advanced chemical entities. The content deliberately excludes pharmacological data such as dosage or safety profiles to concentrate purely on the chemical research aspects of the title compound and its structural class.
Structure
3D Structure
Properties
IUPAC Name |
(6S)-6-(hydroxymethyl)-4-methylmorpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7-2-5(3-8)10-4-6(7)9/h5,8H,2-4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLLDQXUZQCNEE-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OCC1=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](OCC1=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601228966 | |
| Record name | 3-Morpholinone, 6-(hydroxymethyl)-4-methyl-, (6S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268520-99-5 | |
| Record name | 3-Morpholinone, 6-(hydroxymethyl)-4-methyl-, (6S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1268520-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Morpholinone, 6-(hydroxymethyl)-4-methyl-, (6S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Elucidation and Computational Studies of Chiral Morpholinone Systems
Detailed Reaction Mechanism Investigations
Understanding the detailed reaction mechanisms for the synthesis of chiral morpholinones is fundamental to controlling the stereochemical outcome and optimizing reaction conditions. While specific mechanistic studies for the synthesis of (6S)-6-(hydroxymethyl)-4-methyl-3-morpholinone are not extensively detailed in the public domain, general principles from related syntheses of substituted morpholines can be applied. The synthesis of morpholines can be achieved through various methods, including the cyclization of vicinal amino alcohols and their derivatives. researchgate.net
In the catalytic asymmetric synthesis of chiral morpholinones, the reaction proceeds through a series of key intermediates. While the precise intermediates for the synthesis of (6S)-6-(hydroxymethyl)-4-methyl-3-morpholinone would depend on the specific synthetic route, a plausible catalytic cycle would involve the formation of a chiral complex between the catalyst and the substrates.
For instance, in a metal-catalyzed or organocatalyzed reaction, the initial step is often the coordination of the catalyst to one or both of the reacting molecules. This is followed by the key bond-forming step, which occurs within the chiral environment of the catalyst-substrate complex, leading to the stereoselective formation of the product. The final step is the release of the product and regeneration of the catalyst.
Plausible Intermediates in a Hypothetical Catalytic Cycle:
| Step | Intermediate | Description |
| 1 | Catalyst-Substrate Complex | The chiral catalyst binds to the starting materials, creating a chiral pocket that directs the approach of the reactants. |
| 2 | Enantioselective Ring-Closing | The key C-N or C-O bond is formed, with the stereochemistry being controlled by the catalyst. |
| 3 | Product-Catalyst Complex | The newly formed morpholinone ring remains transiently bound to the catalyst. |
| 4 | Product Release | The final product is released, and the catalyst is regenerated to participate in the next cycle. |
This table represents a generalized model, and the actual intermediates would be specific to the chosen synthetic pathway.
The stereochemical outcome of an asymmetric reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. A lower energy transition state will be more populated, leading to the major product. Transition state analysis, often aided by computational chemistry, is a powerful tool for understanding and predicting stereocontrol.
In the synthesis of chiral morpholinones, the transition state for the ring-closing step is of paramount importance. The arrangement of the substituents on the forming ring and their interactions with the chiral catalyst will dictate the facial selectivity of the reaction. For example, steric hindrance between a bulky group on the substrate and a part of the catalyst may disfavor one transition state, leading to the preferential formation of a single enantiomer.
Principles of Stereochemical Induction and Control
Stereochemical induction is the transfer of chirality from a chiral source—such as a catalyst, auxiliary, or a stereocenter already present in the substrate—to a new stereocenter being formed. In the synthesis of (6S)-6-(hydroxymethyl)-4-methyl-3-morpholinone, the goal is to control the stereochemistry at the C6 position.
Several strategies can be employed for stereochemical control:
Catalyst-Controlled Stereoselection: A chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other.
Substrate-Controlled Stereoselection: A pre-existing stereocenter in the starting material directs the formation of the new stereocenter.
Reagent-Controlled Stereoselection: A chiral reagent is used in stoichiometric amounts to effect the stereoselective transformation.
The choice of strategy depends on the specific reaction and the availability of starting materials and catalysts. The efficiency of stereochemical induction is often quantified by the enantiomeric excess (ee) or diastereomeric excess (de) of the product.
Theoretical and Computational Chemistry Applications
Theoretical and computational chemistry have become indispensable tools in modern organic chemistry for studying molecular structures, reaction mechanisms, and predicting reactivity. Methods such as Density Functional Theory (DFT) are widely used to investigate the properties of chiral molecules like (6S)-6-(hydroxymethyl)-4-methyl-3-morpholinone. nih.govdntb.gov.ua
The three-dimensional shape, or conformation, of a molecule plays a significant role in its physical, chemical, and biological properties. The morpholinone ring is a six-membered heterocycle and is expected to adopt a chair-like conformation, similar to cyclohexane, to minimize steric and torsional strain.
For (6S)-6-(hydroxymethyl)-4-methyl-3-morpholinone, the substituents on the ring will have a preference for either an axial or equatorial position. Generally, bulky substituents prefer the equatorial position to minimize steric interactions. A computational conformational analysis would involve identifying all possible low-energy conformers and determining their relative stabilities.
Hypothetical Conformational Preferences:
| Substituent | Position on Ring | Preferred Orientation | Rationale |
| -(CH2)OH | C6 | Equatorial | Minimizes 1,3-diaxial interactions. |
| -CH3 | N4 | The nitrogen atom may have a planar or pyramidal geometry, influencing the overall ring conformation. | The barrier to nitrogen inversion is typically low. |
This table is based on general principles of conformational analysis and would require specific computational studies for validation.
The energy landscape of a molecule describes the potential energy as a function of its geometry. nih.gov By mapping the energy landscape, it is possible to identify stable conformers (local minima), transition states (saddle points), and reaction pathways. Computational methods can be used to calculate the energy landscape and predict the reactivity of a molecule.
For (6S)-6-(hydroxymethyl)-4-methyl-3-morpholinone, computational studies could predict:
The most stable conformation: By comparing the energies of different chair and boat conformers.
Barriers to ring inversion: The energy required to flip between different chair conformations.
Sites of reactivity: By calculating properties such as electrostatic potential maps and frontier molecular orbitals, which can indicate nucleophilic and electrophilic centers. For instance, a computational study on 4-methylmorpholine (B44366) has been used to understand its effect on urethane (B1682113) formation. researchgate.net
These predictions can guide experimental work by suggesting optimal reaction conditions and predicting the likely outcomes of chemical transformations.
Thermodynamics of Ring-Opening Polymerization (Non-biological context)
The ring-opening polymerization (ROP) of cyclic monomers is a thermodynamically driven process governed by the change in Gibbs free energy (ΔG_p). For polymerization to be spontaneous, ΔG_p must be negative. The Gibbs free energy of polymerization is defined by the equation:
ΔG_p = ΔH_p - TΔS_p
where ΔH_p is the enthalpy of polymerization, T is the absolute temperature, and ΔS_p is the entropy of polymerization.
The primary driving force for the ROP of many cyclic compounds is the relief of ring strain. wiley-vch.de This strain can arise from bond angle distortion, torsional strain from eclipsed conformations, and transannular interactions. wiley-vch.de The enthalpy of polymerization (ΔH_p) is largely a measure of this ring strain; a more strained ring will have a more negative (exothermic) ΔH_p, favoring polymerization. wiley-vch.de
Conversely, the entropy of polymerization (ΔS_p) is generally negative. This is because the conversion of small, independent monomer molecules into a long polymer chain results in a loss of translational degrees of freedom, leading to a more ordered system. wiley-vch.de This entropic penalty opposes polymerization.
Consequently, for polymerization to occur, the enthalpic contribution must overcome the negative entropic term (|ΔH_p| > |TΔS_p|). This relationship introduces the concept of a ceiling temperature (T_c), which is the temperature at which the rate of polymerization equals the rate of depolymerization (ΔG_p = 0). Above the T_c, the monomer is the favored species. The ceiling temperature can be estimated by the following equation:
T_c = ΔH_p / (ΔS_p + R ln[M]_eq)
where R is the ideal gas constant and [M]_eq is the equilibrium monomer concentration.
For the class of morpholinones, experimental and theoretical studies have shown that the thermodynamics of ring-opening is highly sensitive to the nature of the substituent on the endocyclic nitrogen atom. nih.govacs.orgresearchgate.net The hybridization of the nitrogen atom plays a crucial role; N-acyl morpholinones, which have a more planar amide geometry, readily undergo polymerization. nih.govacs.orgresearchgate.net In contrast, N-alkyl or N-aryl substituted morpholinones, which feature a more pyramidal nitrogen, are less prone to polymerization due to lower enthalpies of ring opening. nih.govacs.orgresearchgate.net This suggests that the electronic and steric nature of the substituents can significantly influence the ring strain and, consequently, the thermodynamic favorability of the polymerization.
While specific thermodynamic data for the ring-opening polymerization of (6S)-6-(hydroxymethyl)-4-methylmorpholin-3-one is not extensively documented in the literature, we can infer its likely behavior from data on structurally related lactones and cyclic esters. The thermodynamic parameters for the ROP of various cyclic esters are presented in Table 1 to illustrate the typical range of values.
| Monomer | ΔH_p (kJ/mol) | ΔS_p (J/mol·K) | T_c (°C, bulk) |
|---|---|---|---|
| δ-Valerolactone | -28.5 | -59 | 210 |
| ε-Caprolactone | -28.9 | -50 | 300 |
| L-Lactide | -22.9 | -23 | 275 |
| Glycolide | -33.5 | -71 | 201 |
Note: The data in this table is for structurally related cyclic esters and is intended to be illustrative of the typical thermodynamic parameters for ring-opening polymerization. Specific values for (6S)-6-(hydroxymethyl)-4-methylmorpholin-3-one may vary.
Computational studies, often employing Density Functional Theory (DFT), have become invaluable for predicting the thermodynamic feasibility of ROP for new monomers. nasa.gov These studies can calculate the ring strain energy and the enthalpy of polymerization, providing insight into whether a given cyclic monomer is a viable candidate for polymerization. csuohio.edu For chiral systems like (6S)-6-(hydroxymethyl)-4-methylmorpholin-3-one, computational models can also elucidate the influence of stereochemistry on the thermodynamic parameters.
Advanced Spectroscopic and Chromatographic Techniques for Stereochemical Characterization
Determination of Absolute and Relative Stereochemistry (e.g., via X-ray Diffraction of related compounds)
The definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray diffraction (XRD). nih.govnih.gov This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact placement of each atom in the molecule to be determined. While a crystal structure for the specific title compound is not publicly available, the methodology remains the gold standard.
For an enantiomerically pure sample that forms a suitable single crystal, XRD can determine the absolute configuration through the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.uk This effect is most pronounced when heavier atoms are present, but modern diffractometers and computational methods allow for the reliable assignment of absolute configuration for molecules containing only light atoms (C, H, N, O). ed.ac.uk The key statistical indicator for the correctness of the assigned absolute structure is the Flack parameter; a value close to zero for a given configuration confirms its correctness, while a value near one indicates that the inverted structure is correct. chem-soc.si
In the absence of a crystal structure for the exact compound, XRD data from closely related morpholine (B109124) derivatives can provide invaluable insight into bond lengths, bond angles, and preferred ring conformations (e.g., chair, boat), which helps in the interpretation of other analytical data, such as NMR.
Table 1: Key Techniques for Stereochemical Determination
| Technique | Information Provided | Key Parameter/Observation |
|---|---|---|
| Single-Crystal X-ray Diffraction | Absolute and relative configuration; bond lengths and angles; solid-state conformation. | Flack Parameter for absolute structure. chem-soc.si |
| Nuclear Overhauser Effect (NOE) | Relative stereochemistry; through-space proximity of protons (<5 Å); molecular conformation in solution. | Observation of NOE cross-peaks between specific protons. |
| Chiral Chromatography (HPLC/GC) | Enantiomeric purity and excess; separation of enantiomers and diastereomers. | Resolution of enantiomers into distinct peaks. |
Nuclear Overhauser Effect (NOE) Studies for Stereochemical Assignment
Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms, which is crucial for assigning relative stereochemistry and elucidating molecular conformation in solution. researchgate.net The NOE is observed between nuclei that are close in space (typically within 5 Å), regardless of the number of bonds separating them. researchgate.net In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks indicate which protons are spatially close.
For a substituted morpholinone like (6S)-6-(hydroxymethyl)-4-methyl-3-morpholinone, NOE studies can confirm the relative orientation of the substituents on the morpholinone ring. For instance, an NOE correlation between a proton on the hydroxymethyl group (-CH₂OH) at the C-6 position and the protons of the N-methyl group (-CH₃) would provide evidence of their spatial proximity, helping to define the molecule's preferred conformation in solution.
In studies of related substituted morpholine hemiaminals, NOE experiments were successfully used to assign the relative stereochemistry of diastereomers. acs.org By observing specific NOE correlations, researchers could determine whether substituents at different positions on the ring were on the same side (cis) or opposite sides (trans), which is critical for understanding the outcome of diastereoselective reactions. acs.org
Enantiomeric Excess and Diastereomeric Ratio Determination
When a chiral compound is synthesized, it is often necessary to quantify the presence of other stereoisomers. This is expressed as either enantiomeric excess (e.e.) for enantiomers or diastereomeric ratio (d.r.) for diastereomers.
Diastereomeric Ratio (d.r.): In syntheses that create a new stereocenter in a molecule that already contains one, diastereomers are formed. These compounds have different physical properties and can be distinguished by standard analytical techniques like NMR spectroscopy. The diastereomeric ratio is typically determined by integrating the signals corresponding to each diastereomer in the ¹H NMR spectrum. researchgate.net Modern techniques, such as band-selective pure shift NMR, can be employed to resolve overlapping signals in crowded spectra, allowing for a more accurate determination of the d.r. rsc.orgnih.gov For example, in the synthesis of substituted morpholines, d.r. values greater than 20:1 have been determined by ¹H NMR analysis of the crude reaction products. nih.gov
Enantiomeric Excess (e.e.): Enantiomers have identical NMR spectra in an achiral environment. To determine the e.e., a chiral environment must be introduced. One common method involves using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). researchgate.net
Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral reagent, such as Mosher's acid, to form a covalent diastereomeric mixture. These diastereomers will have distinct signals in the NMR spectrum, which can be integrated to determine the original e.e. researchgate.net
Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with a chiral solvating agent. This interaction is often sufficient to cause separate, observable signals for each enantiomer in the ¹H or ¹⁹F NMR spectrum, allowing for quantification. nih.gov
The enantiomeric excess is calculated using the areas of the signals for the major (R) and minor (S) enantiomers: % e.e. = |(Area_R - Area_S) / (Area_R + Area_S)| × 100
Chiral Chromatography for Purity Assessment
Chiral chromatography is the most widely used and reliable method for separating enantiomers and assessing the enantiomeric purity of a chiral compound. americanpharmaceuticalreview.com High-Performance Liquid Chromatography (HPLC) is particularly common for this purpose. nih.gov
The technique relies on a chiral stationary phase (CSP), which is a solid support that has a chiral molecule bonded to its surface. chromatographyonline.com When a racemic or enantiomerically enriched mixture is passed through the column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes with different energies. This difference in interaction strength leads to different retention times, resulting in their separation into two distinct peaks on the chromatogram. wvu.edu
For the purity assessment of (6S)-6-(hydroxymethyl)-4-methyl-3-morpholinone, a specific chiral HPLC method would be developed. This involves screening various types of CSPs (e.g., polysaccharide-based, cyclodextrin-based) and mobile phases to achieve baseline resolution between the (S)- and (R)-enantiomers. Once the enantiomers are separated, the enantiomeric excess can be accurately calculated by comparing the peak areas from the chromatogram. This method is essential for quality control in pharmaceutical development to ensure the stereochemical purity of the active ingredient. americanpharmaceuticalreview.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-Morpholinone, 6-(hydroxymethyl)-4-methyl-, (6S)- |
The Role of 6s 6 Hydroxymethyl 4 Methyl 3 Morpholinone As a Chiral Building Block in Organic Synthesis
Precursor to Chiral 1,2-Amino Alcohols and Related Scaffolds
Chiral 1,2-amino alcohols are privileged structural motifs found in numerous pharmaceuticals and are widely used as chiral ligands and auxiliaries in asymmetric synthesis. The morpholinone ring system of (6S)-6-(hydroxymethyl)-4-methyl-3-morpholinone serves as a masked form of a chiral 1,2-amino alcohol. The strategic opening of the morpholinone ring can unveil this valuable functionality.
The conversion is typically achieved through reductive cleavage of the lactam moiety. This process breaks the amide C-N bond, yielding an N-methylated amino alcohol. The choice of reducing agent is critical to ensure the selective reduction of the amide bond without affecting the primary hydroxyl group.
Key Transformation:
Reductive Ring Opening: The lactam within the morpholinone structure can be reduced using powerful hydride reagents such as lithium aluminum hydride (LiAlH₄). This reaction opens the ring to yield the corresponding N-methylated 1,2-amino alcohol, preserving the stereochemistry at the chiral center.
This straightforward conversion makes (6S)-6-(hydroxymethyl)-4-methyl-3-morpholinone a practical and efficient precursor for accessing enantiomerically pure 1,2-amino alcohols, which are otherwise challenging to synthesize. These resulting amino alcohols are versatile intermediates for further synthetic elaborations.
Synthesis of Diverse Complex Heterocyclic Systems
The structural framework of (6S)-6-(hydroxymethyl)-4-methyl-3-morpholinone is a versatile platform for the synthesis of more complex heterocyclic structures. The inherent functionality allows for a range of chemical manipulations, including ring-closing, ring-opening, and rearrangement reactions, to build diverse molecular architectures.
One significant application is in the diastereoselective synthesis of substituted piperazines and tetrahydroisoquinolines. For instance, morpholinone derivatives can undergo reactions where the chiral center directs the stereochemical outcome of subsequent transformations, enabling the construction of new stereocenters with high selectivity. nih.govnih.govresearchgate.net The synthesis of (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been demonstrated using a morpholinone derivative, showcasing the utility of this scaffold in building complex, biologically relevant heterocycles. nih.govnih.govresearchgate.net
Examples of Synthesized Heterocyclic Systems:
Piperazines: The morpholine (B109124) ring can be chemically transformed into the piperazine (B1678402) core, a common motif in pharmaceuticals. mdpi.comnih.govresearchgate.net
Tetrahydroisoquinolines: Diastereoselective methods, such as the Pomeranz–Fritsch–Bobbitt cyclization, can be applied to morpholinone derivatives to construct the tetrahydroisoquinoline skeleton. nih.govnih.govresearchgate.net
The following table summarizes representative transformations starting from morpholinone-type scaffolds to generate complex heterocyclic systems.
| Starting Scaffold Type | Reaction Type | Resulting Heterocycle | Key Features |
| Morpholinone Derivative | Pomeranz–Fritsch–Bobbitt Cyclization | Tetrahydroisoquinoline | Diastereoselective synthesis of a core structure in natural products and pharmaceuticals. nih.govnih.gov |
| Morpholinone | Ring Transformation | Piperazine | Access to a privileged scaffold in medicinal chemistry. mdpi.comresearchgate.net |
Application in Total Synthesis of Advanced Synthetic Intermediates
As a chiral building block, (6S)-6-(hydroxymethyl)-4-methyl-3-morpholinone provides a stereochemically defined starting point for the multi-step total synthesis of complex molecules and advanced synthetic intermediates. Its utility lies in its ability to introduce a specific stereocenter early in a synthetic sequence, which is then carried through to the final target molecule.
While specific total syntheses commencing directly from (6S)-6-(hydroxymethyl)-4-methyl-3-morpholinone are not extensively documented in readily available literature, the strategic value of related morpholinone structures is well-established. For example, diastereoselective reactions involving morpholinone enolates are used to create new carbon-carbon bonds and introduce additional stereocenters with high control. nih.gov This approach is fundamental in constructing the carbon skeleton of complex natural products and active pharmaceutical ingredients.
The synthesis of (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via a morpholinone derivative is a clear example of its application in creating advanced intermediates for further elaboration. nih.govresearchgate.net
Morpholinone Derivatives as Chiral Ligands in Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the enantioselective synthesis of chiral compounds. The rigid, C-symmetrical, or non-symmetrical frameworks of chiral molecules are often adapted to create ligands that can effectively coordinate with a metal center and induce high levels of stereoselectivity in a catalytic reaction.
Derivatives of (6S)-6-(hydroxymethyl)-4-methyl-3-morpholinone are potential candidates for development into chiral ligands. The existing functional groups can be modified to introduce coordinating atoms like phosphorus or additional nitrogen atoms. For example, the primary alcohol can be converted into a phosphine (B1218219) or an amine, while the ring nitrogen can also serve as a coordination site. This would result in bidentate ligands (e.g., P,N or N,N ligands) where the chiral center is held in close proximity to the catalytic metal center, which is a key feature for effective stereochemical induction.
While the direct application of ligands derived from this specific morpholinone is an emerging area, the principle is well-supported by the successful use of other chiral scaffolds, such as phosphinooxazolines (PHOX ligands), in asymmetric catalysis. The modular nature of these ligands allows for fine-tuning of steric and electronic properties to optimize catalytic performance for specific reactions.
The table below outlines potential ligand types that could be synthesized from the (6S)-6-(hydroxymethyl)-4-methyl-3-morpholinone scaffold.
| Ligand Type | Potential Coordinating Atoms | Synthetic Modification | Potential Catalytic Applications |
| P,N-Ligand | Phosphorus, Nitrogen | Conversion of the hydroxymethyl group to a phosphine moiety. | Asymmetric hydrogenation, allylic alkylation. |
| N,N-Ligand | Nitrogen, Nitrogen | Modification of the hydroxymethyl group to an additional nitrogen-containing group (e.g., oxazoline, pyridine). | Hydrosilylation, cyclopropanation. |
Emerging Research Avenues and Future Directions in Chiral Morpholinone Chemistry
Development of Novel Organocatalytic and Metal-Catalyzed Asymmetric Methodologies
The synthesis of enantiomerically pure chiral morpholinones is a significant challenge. While classical methods often rely on chiral auxiliaries or resolutions, recent research has focused on the development of catalytic asymmetric methods that offer greater efficiency and stereocontrol. acs.orgnih.gov
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool in chiral synthesis, providing a metal-free alternative to traditional methods. unibo.it For the synthesis of chiral morpholinones, several organocatalytic strategies have been developed:
Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have been successfully employed in the enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. This reaction proceeds through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift. acs.orgnih.govresearchgate.net This method represents a formal asymmetric aza-benzilic ester rearrangement. acs.orgnih.govresearchgate.net
Quinine-Derived Urea Catalysis: A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed using a quinine-derived urea as a catalyst. This process allows for the synthesis of 3-aryl/alkyl morpholin-2-ones with high enantioselectivity. researchgate.net
Metal-Catalyzed Asymmetric Synthesis: Transition-metal catalysis offers a complementary approach to organocatalysis for the asymmetric synthesis of chiral molecules. researchgate.netmdpi.com Recent advances in this area for morpholinone synthesis include:
Zinc-Catalyzed Cyclizative 1,2-Rearrangement: ZnCl2 has been used to catalyze the cyclizative 1,2-rearrangement for the synthesis of morpholinones bearing aza-quaternary stereocenters, which are difficult to access through other methods. researchgate.net
Palladium-Catalyzed Oxidative Lactonization: N-substituted morpholin-2-ones can be generated via the oxidative lactonization of N-substituted diethanolamines using a Palladium catalyst. nih.govacs.orgresearchgate.net
Below is a table summarizing some of the novel catalytic methodologies for chiral morpholinone synthesis.
| Catalyst Type | Reaction | Key Features |
| Chiral Phosphoric Acid | Domino [4+2] heteroannulation / aza-benzilic ester rearrangement | High enantioselectivity for C3-substituted morpholinones. acs.orgnih.govresearchgate.net |
| Quinine-Derived Urea | One-pot Knoevenagel/asymmetric epoxidation/DROC | Stereoselective formation of 3-aryl/alkyl morpholin-2-ones. researchgate.net |
| ZnCl2 | Cyclizative 1,2-rearrangement | Access to morpholinones with aza-quaternary stereocenters. researchgate.net |
| Palladium Complex | Oxidative lactonization | Synthesis of N-substituted morpholin-2-ones. nih.govacs.orgresearchgate.net |
Green Chemistry Approaches in Morpholinone Synthesis
The principles of green chemistry, which aim to reduce waste and the use of hazardous substances, are increasingly being applied to pharmaceutical synthesis. msu.edurjpn.orgresearchgate.netgreenchemistry-toolkit.org In the context of morpholinone synthesis, this involves developing more sustainable and environmentally friendly processes. google.comlongdom.org
Key green chemistry strategies include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing by-products. msu.edu
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. A patent for the synthesis of 4-(4-aminophenyl)-3-morpholinone describes a process that is "green, efficient and easy for industrial application," avoiding the use of toxic heavy metals. google.com
Catalysis: The use of catalytic methods, both organocatalytic and metal-catalyzed, is inherently greener than stoichiometric approaches as it reduces the amount of waste generated. researchgate.net
Future research in this area will likely focus on the development of biocatalytic methods and the use of renewable feedstocks for the synthesis of chiral morpholinones.
Strategies for Late-Stage Functionalization and Diversification
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final stages of its synthesis. nih.govnih.gov This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. researchgate.net
For chiral morpholinones, LSF can be used to introduce a variety of substituents at different positions on the morpholinone ring, leading to a diverse range of compounds with potentially improved biological activity. nih.govresearchgate.net Key LSF strategies include:
C-H Functionalization: This involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. researchgate.netrsc.org Transition metal-catalyzed C-H activation is a particularly powerful tool for this purpose. snnu.edu.cn
Cross-Dehydrogenative Coupling (CDC): This method allows for the formation of a new bond between two C-H or C-H and X-H bonds without pre-functionalization of the substrates. A mild and sustainable procedure for the functionalization of morpholin-2-ones via CDC with cyclic imides has been developed using a copper(I) chloride catalyst. mdpi.com
These strategies enable the systematic exploration of the chemical space around the morpholinone scaffold, facilitating the optimization of pharmacokinetic and pharmacodynamic properties. nih.gov
Flow Chemistry and Automated Synthesis Applications for Morpholinone Production
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for pharmaceutical manufacturing, including improved safety, efficiency, and scalability. acs.orgnih.govbohrium.com This technology is well-suited for the synthesis of heterocyclic compounds like morpholinones. durham.ac.ukuc.pt
Flow Chemistry:
Enhanced Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. acs.org
Safety: The small reaction volumes in flow reactors minimize the risks associated with highly exothermic or hazardous reactions. acs.org
Scalability: Scaling up a flow process is often simpler than scaling up a batch process. acs.org
Automated Synthesis: Automated synthesis platforms can significantly accelerate the drug discovery process by enabling the rapid parallel synthesis of large numbers of compounds. geneonline.comcognit.campg.de These platforms can be integrated with flow chemistry systems to create fully automated processes for the synthesis and purification of morpholinone libraries. researchgate.net A phosphoramidite platform for the automated synthesis of morpholino antisense oligonucleotides has been reported, showcasing the potential for automation in this area. nih.gov
The combination of flow chemistry and automated synthesis holds great promise for the efficient and on-demand production of chiral morpholinones for both research and industrial applications.
Exploration of New Chemical Reactivities and Transformations of the Morpholinone Ring System
Understanding the inherent reactivity of the morpholinone ring system is crucial for developing new synthetic methodologies and for designing novel morpholinone-based compounds. Researchers are actively exploring new chemical transformations of the morpholinone core.
Ring-Opening Transformations: The morpholinone ring can undergo ring-opening reactions to generate other valuable chemical entities.
Ring-Opening Polymerization (ROP): N-acyl morpholin-2-ones can undergo organocatalytic ROP to produce functionalized poly(aminoesters). nih.govacs.orgresearchgate.netacs.org The thermodynamics of this polymerization are sensitive to the nature of the substituent on the nitrogen atom. acs.orgresearchgate.netrsc.org Deprotection of the resulting polymer can yield water-soluble, cationic polymorpholinones. nih.govacs.orgresearchgate.netrsc.org
Reactions with Binucleophiles: 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govresearchgate.netoxazine-1,8-diones, which contain a morpholinone ring, can undergo ring-opening reactions with binucleophiles to form new polycyclic pyridones. mdpi.com
Other Transformations: The morpholinone ring can also be modified through various other chemical reactions, including:
Oxidation and Elimination: 5-hydroxymorpholinones can be oxidized to morpholine-3,5-diones or undergo acid-catalyzed elimination. researchgate.net
Three-Component Ring Transformations (TCRT): While not directly involving morpholinones, the principles of TCRT, as demonstrated with dinitropyridone, could potentially be applied to create novel heterocyclic systems from morpholinone precursors. mdpi.com
The continued exploration of the chemical reactivity of the morpholinone ring system will undoubtedly lead to the discovery of new synthetic methods and the creation of novel molecules with interesting properties.
Q & A
Q. Key Considerations :
- Solvent polarity (e.g., THF vs. ether) affects reaction rates and stereoselectivity.
- Base strength (e.g., Et3N vs. NaOH) influences substitution pathways and byproduct formation .
Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of (6S)-6-(hydroxymethyl)-4-methyl-3-morpholinone?
Basic Research Question
- X-ray Crystallography : Resolves absolute configuration and confirms (6S) stereochemistry .
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm<sup>-1</sup>) and O–H (~3300 cm<sup>-1</sup>) validate functional groups .
Advanced Tip : Dynamic NMR can detect conformational exchange in the morpholinone ring under varying temperatures .
What strategies are employed to resolve contradictions in biological activity data for morpholinone derivatives across different assay systems?
Advanced Research Question
- Assay Standardization :
- Use uniform solvent systems (e.g., DMSO concentration ≤0.1%) to avoid interference with cellular assays .
- Control pH to prevent morpholinone ring hydrolysis .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., ring-opened amines) that may skew activity results .
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cell viability data to distinguish target-specific effects from cytotoxicity .
Example : A study on morpholinone antimicrobial activity found discrepancies due to compound aggregation in high-throughput screens. Dynamic light scattering (DLS) resolved false negatives by identifying aggregation .
How do steric and electronic effects of the 4-methyl and 6-hydroxymethyl substituents influence the compound’s reactivity in ring-opening reactions?
Advanced Research Question
- Steric Effects : The 4-methyl group hinders nucleophilic attack at the adjacent carbonyl carbon, favoring ring-opening at the less hindered 3-position .
- Electronic Effects : The hydroxymethyl group’s electron-donating nature reduces electrophilicity at the 6-position, directing ring-opening to the 3-position .
- Experimental Validation : Kinetic studies using <sup>18</sup>O labeling confirmed preferential attack at the 3-carbon in alkaline conditions .
What are the challenges in scaling up the synthesis of (6S)-6-(hydroxymethyl)-4-methyl-3-morpholinone while maintaining enantiomeric excess?
Advanced Research Question
- Catalyst Optimization : Chiral auxiliaries (e.g., Evans’ oxazolidinones) improve enantioselectivity but require costly removal steps .
- Continuous Flow Systems : Enhance reproducibility by minimizing manual handling and maintaining strict temperature control during critical steps (e.g., LiAlH4 reductions) .
- Byproduct Analysis : HPLC with chiral columns monitors enantiomeric excess (ee) during scale-up, with ee >98% required for pharmaceutical relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
